2-({6-METHYL-3-OXO-1H,3H-FURO[3,4-C]PYRIDIN-4-YL}SULFANYL)-N-PHENYLACETAMIDE
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Overview
Description
2-({6-METHYL-3-OXO-1H,3H-FURO[3,4-C]PYRIDIN-4-YL}SULFANYL)-N-PHENYLACETAMIDE is a complex organic compound that features a furo[3,4-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-METHYL-3-OXO-1H,3H-FURO[3,4-C]PYRIDIN-4-YL}SULFANYL)-N-PHENYLACETAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 6-methyl-3-oxo-1H,3H-furo[3,4-c]pyridine with a thiol derivative, followed by acylation with phenylacetyl chloride. The reaction conditions often require the use of a base such as triethylamine and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-({6-METHYL-3-OXO-1H,3H-FURO[3,4-C]PYRIDIN-4-YL}SULFANYL)-N-PHENYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
2-({6-METHYL-3-OXO-1H,3H-FURO[3,4-C]PYRIDIN-4-YL}SULFANYL)-N-PHENYLACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 2-({6-METHYL-3-OXO-1H,3H-FURO[3,4-C]PYRIDIN-4-YL}SULFANYL)-N-PHENYLACETAMIDE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-({6-METHYL-3-OXO-1H,3H-FURO[3,4-C]PYRIDIN-4-YL}SULFANYL)-N-METHYLACETAMIDE
- 2-({6-METHYL-3-OXO-1H,3H-FURO[3,4-C]PYRIDIN-4-YL}SULFANYL)-N-ETHYLACETAMIDE
Uniqueness
2-({6-METHYL-3-OXO-1H,3H-FURO[3,4-C]PYRIDIN-4-YL}SULFANYL)-N-PHENYLACETAMIDE is unique due to its specific structural features, such as the furo[3,4-c]pyridine core and the phenylacetamide moiety. These structural elements contribute to its distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
2-[(6-methyl-3-oxo-1H-furo[3,4-c]pyridin-4-yl)sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-10-7-11-8-21-16(20)14(11)15(17-10)22-9-13(19)18-12-5-3-2-4-6-12/h2-7H,8-9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBZFOKFWIMFAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=N1)SCC(=O)NC3=CC=CC=C3)C(=O)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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